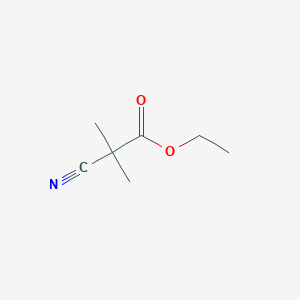

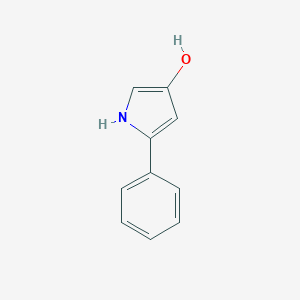

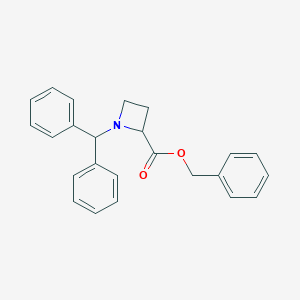

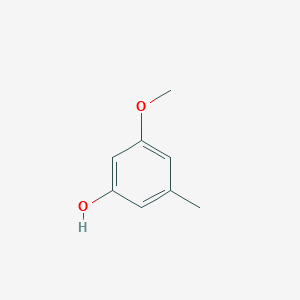

![molecular formula C17H23ClO4 B015896 ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate CAS No. 828934-40-3](/img/structure/B15896.png)

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, also known as ethyl 6-chlorohex-2-enoate, is an organic compound commonly used as a synthetic intermediate in various chemical applications. It is a versatile compound that has been used for a variety of purposes, including in the synthesis of pharmaceuticals, agrochemicals, and industrial materials. The compound has also been studied for its potential use in medicinal applications.

Aplicaciones Científicas De Investigación

Synthesis and Hypoglycemic Activity

- A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, was synthesized and studied for its effects on blood glucose concentration. Many compounds showed significant blood glucose-lowering activities in fasted rats. Specifically, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited favorable activity, suggesting the potential for treating conditions like diabetes (Eistetter & Wolf, 1982).

Metabolic Effects and Mechanisms of Action

- Ethyl 2{5(4-chlorophenyl)pentyl}oxirane-2-carboxylate (POCA) strongly inhibits β-oxidation at carnitine palmitoyltransferase I. Chronic administration of POCA decreases plasma concentrations of cholesterol and triacylglycerol and increases the number of hepatic peroxisomes. These effects are similar to those of hypolipidaemic drugs related to clofibrate, indicating its potential utility in treating metabolic disorders (Bone et al., 1982).

Gene Mutations and Micronuclei Formation

- Oxiranes, including this compound, were studied for their potential to cause genetic mutations and micronuclei formation in mammalian cells. Some oxiranes induced strong effects at two genetic endpoints, suggesting the need for caution in their use due to potential adverse biological effects (Schweikl et al., 2004).

Therapeutic Potential

Cardiovascular and Metabolic Effects

- Etomoxir, an inhibitor of carnitine palmitoyltransferase I, has been shown to protect hearts from fatty acid-induced ischemic injury. This protection is independent of changes in long chain acylcarnitine levels, suggesting a unique mechanism of action that could be leveraged in the treatment of heart diseases (Lopaschuk et al., 1988).

Modification of Left Ventricular Hypertrophy

- Chronic treatment with etomoxir (2[6(4‐chlorophenoxy)hexyl]oxirane‐2‐carboxylate) has been found to modify left ventricular hypertrophy by reducing the expression of the myocardial fetal gene programme and improving myocardial function in hypertrophied ventricles. This suggests its potential application in treating cardiac hypertrophy and associated dysfunctions (Turcani & Rupp, 1999).

Antimicrobial and Antioxidant Properties

- Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and screened for their antimicrobial and antioxidant activities. Compounds exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing treatments for various infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

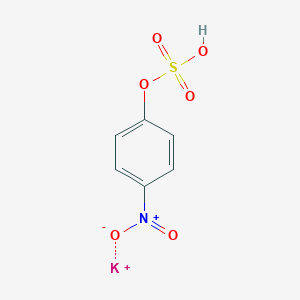

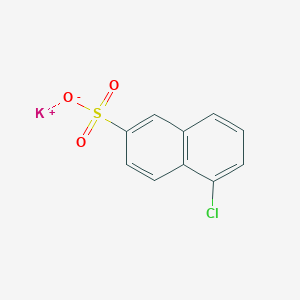

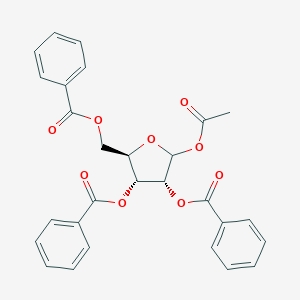

![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)